Scientific Field: Cardiovascular Medicine.
Results: After 8 weeks of treatment, TG levels significantly decreased from 269.8 to 145.5 mg/dL in the combination therapy group, whereas no significant changes occurred in the statin monotherapy group.
Scientific Field: Pharmaceutical Sciences.
Application Summary: Choline Fenofibrate has been cocrystallized with benzoic acid to increase its aqueous solubility and dissolution rate.
Methods of Application: The drug and coformer were cocrystallized using the solvent drop grinding method.
Results: The in vitro dissolution profile of the cocrystals was found to be 89%, compared to 39% for the pure drug.
Scientific Field: Endocrinology.
Application Summary: Choline Fenofibrate is used as monotherapy to reduce elevated LDL-C, Total-C, TG and Apo B, and to increase HDL-C in patients with primary hypercholesterolemia or mixed dyslipidemia
Methods of Application: Patients with primary hypercholesterolemia or mixed dyslipidemia are prescribed Choline Fenofibrate as a part of their treatment regimen
Application Summary: Choline Fenofibrate is used to treat severe hypertriglyceridemia.
Methods of Application: Patients with severe hypertriglyceridemia are prescribed Choline Fenofibrate as a part of their treatment regimen.
Application Summary: Choline Fenofibrate is used to treat severe Fredrickson type IV and V hypertriglyceridemia.
Methods of Application: Patients with severe Fredrickson type IV and V hypertriglyceridemia are prescribed Choline Fenofibrate as a part of their treatment regimen.
Application Summary: Choline Fenofibrate has been developed for improved solubility, gastrointestinal absorption, and bioavailability, and more convenient administration.
Methods of Application: Choline Fenofibrate is a prodrug of fenofibric acid, which has high hydrophilicity and poor absorption profile.
Choline fenofibrate is a choline salt of fenofibric acid, classified as a lipid-lowering agent. It is primarily utilized in the treatment of dyslipidemia, particularly for lowering triglycerides and increasing high-density lipoprotein cholesterol levels. This compound is notable for its hydrophilic properties, which enhance its gastrointestinal absorption compared to traditional formulations of fenofibrate, making it a more bioavailable option for patients .
Choline fenofibrate undergoes hydrolysis in the gastrointestinal tract to yield fenofibric acid, the active metabolite responsible for its therapeutic effects. This reaction allows for immediate bioavailability without the need for extensive hepatic metabolism . The chemical structure can be represented as follows:
The compound exhibits significant interactions with biological membranes due to its amphiphilic nature, allowing it to effectively penetrate lipid layers and exert its effects on lipid metabolism .
Choline fenofibrate activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), leading to increased lipolysis and elimination of triglyceride-rich particles from plasma. This mechanism reduces elevated low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels . Clinical studies have shown that it effectively lowers triglyceride levels by approximately 34% after 12 weeks of treatment, comparable to micronized fenofibrate .
The synthesis of choline fenofibrate involves several steps:
Choline fenofibrate is primarily indicated for:
Its unique formulation allows it to be co-administered with statins without significant risk of drug interactions, making it a preferred choice in patients requiring combination therapy .
Choline fenofibrate has been shown to have a lower potential for pharmacokinetic interactions compared to other fibrates, such as gemfibrozil. This minimizes the risk of adverse effects like rhabdomyolysis when used alongside statins . Studies indicate that it maintains efficacy while being well-tolerated in diverse patient populations, supporting its safety profile in clinical settings .
Choline fenofibrate is part of a broader class of fibrates, which includes several similar compounds. A comparison highlights its unique properties:
Compound Name | Mechanism of Action | Bioavailability | Hydrophilicity | Approved for Statin Use |
---|---|---|---|---|
Choline Fenofibrate | PPAR-alpha activation | High | High | Yes |
Fenofibrate | PPAR-alpha activation | Moderate | Low | No |
Gemfibrozil | PPAR-alpha activation | Moderate | Low | No |
Bezafibrate | PPAR-alpha activation | Low | Moderate | No |
Uniqueness: Choline fenofibrate stands out due to its enhanced solubility and bioavailability, making it effective even at lower doses compared to traditional fibrates. Its approval for use alongside statins further distinguishes it within this class of medications .
Corrosive;Irritant;Health Hazard